molecular formula C17H24N2 B11512806 1H-Benzoimidazole, 1-(2-cyclohexylethyl)-2-ethyl-

1H-Benzoimidazole, 1-(2-cyclohexylethyl)-2-ethyl-

Cat. No.: B11512806
M. Wt: 256.4 g/mol
InChI Key: YOBUIWWNHCNNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-cyclohexylethylamine with 2-ethylbenzaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to the benzimidazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

    Oxidation: Formation of corresponding benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the synthesis of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

  • 1-(2-CYCLOHEXYLETHYL)-1H-BENZIMIDAZOLE
  • 2-ETHYL-1H-BENZIMIDAZOLE
  • 1-(2-CYCLOHEXYLETHYL)-2-METHYL-1H-1,3-BENZODIAZOLE

Uniqueness: 1-(2-CYCLOHEXYLETHYL)-2-ETHYL-1H-1,3-BENZODIAZOLE is unique due to the presence of both cyclohexyl and ethyl groups, which enhance its lipophilicity and potentially improve its biological activity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-2-ethylbenzimidazole

InChI

InChI=1S/C17H24N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3

InChI Key

YOBUIWWNHCNNFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.